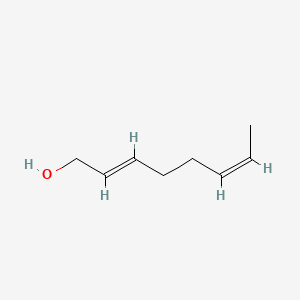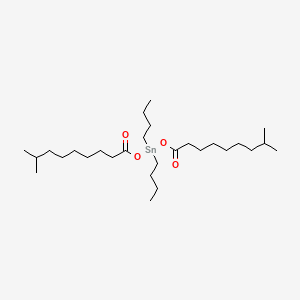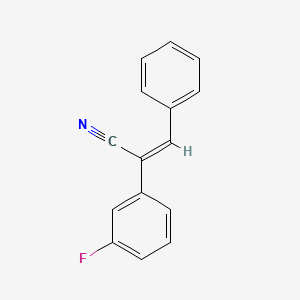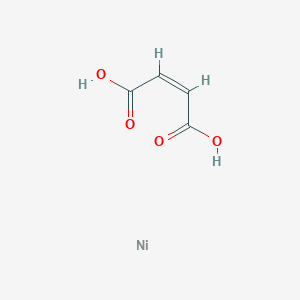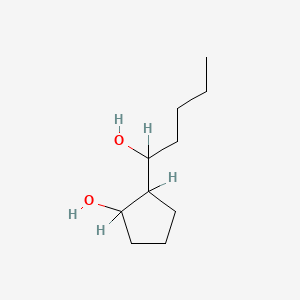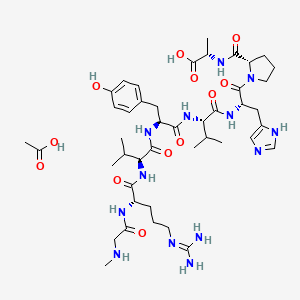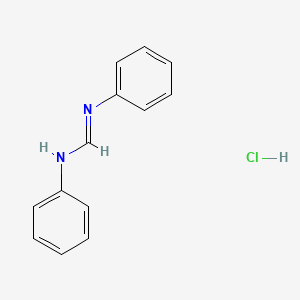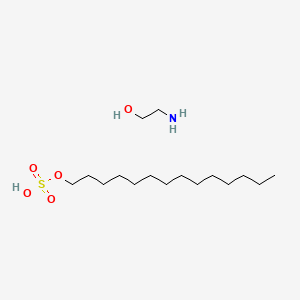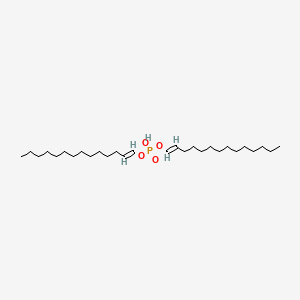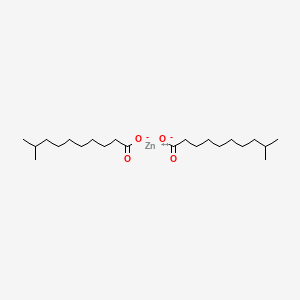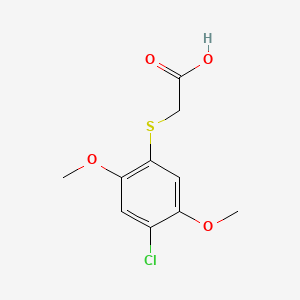
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid is an organic compound with the molecular formula C10H11ClO4S It is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of a thioether intermediate, which is subsequently oxidized to yield the desired thioacetic acid derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the thioether intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- ((4-Chloro-2,5-dimethoxyphenyl)thio)ethanol
- ((4-Chloro-2,5-dimethoxyphenyl)thio)propionic acid
- ((4-Chloro-2,5-dimethoxyphenyl)thio)butyric acid
Uniqueness
((4-Chloro-2,5-dimethoxyphenyl)thio)acetic acid is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, as well as the thioacetic acid moiety
Properties
CAS No. |
93962-55-1 |
|---|---|
Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H11ClO4S/c1-14-7-4-9(16-5-10(12)13)8(15-2)3-6(7)11/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
VRRGRVBJGRIZGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


